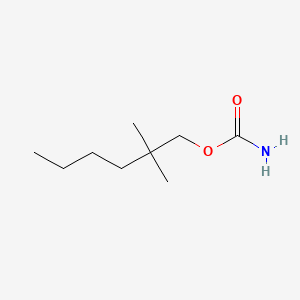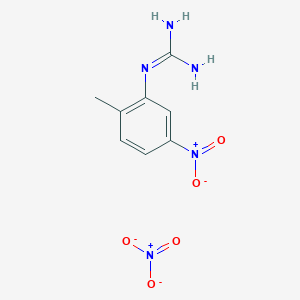
2-(2-Methyl-5-nitrophenyl)guanidine;nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5-nitrophenyl)guanidine nitrate is a chemical compound with the molecular formula C8H11N5O5 and a molecular weight of 257.2 g/mol . It is an off-white solid that is used in various scientific and industrial applications. This compound is known for its role in the synthesis of pharmaceuticals, particularly as an intermediate in the production of imatinib, a medication used to treat certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of hydrochloric acid to form 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride. This intermediate is then converted to 1-(2-methyl-5-nitrophenyl)guanidine nitrate . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability and purity of the product.
Industrial Production Methods
Industrial production of (2-Methyl-5-nitrophenyl)guanidine nitrate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically isolated through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-methyl-5-aminophenylguanidine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: 2-Methyl-5-aminophenylguanidine.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various agrochemicals and technical products.
Mechanism of Action
The mechanism of action of (2-Methyl-5-nitrophenyl)guanidine nitrate involves its role as an intermediate in the synthesis of protein kinase inhibitors. These inhibitors target specific enzymes involved in cell signaling pathways, thereby regulating cell growth and proliferation. The compound’s molecular structure allows it to interact with these enzymes, inhibiting their activity and leading to therapeutic effects in conditions like cancer .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrophenol: Similar in structure but lacks the guanidine group.
Guanidine nitrate: Contains the guanidine group but lacks the nitrophenyl moiety.
Econazole nitrate: A different compound used as an antifungal agent but shares the nitrate group.
Uniqueness
(2-Methyl-5-nitrophenyl)guanidine nitrate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of important pharmaceuticals like imatinib highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C8H10N5O5- |
|---|---|
Molecular Weight |
256.20 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrophenyl)guanidine;nitrate |
InChI |
InChI=1S/C8H10N4O2.NO3/c1-5-2-3-6(12(13)14)4-7(5)11-8(9)10;2-1(3)4/h2-4H,1H3,(H4,9,10,11);/q;-1 |
InChI Key |
UFCUZYAQWJABII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=C(N)N.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


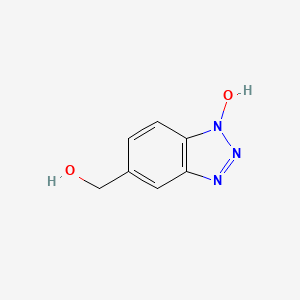
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
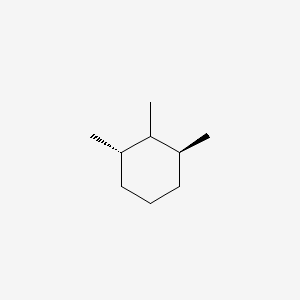
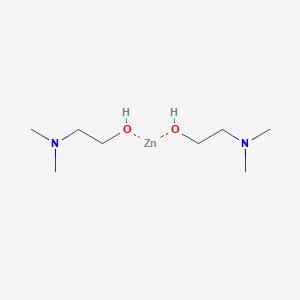
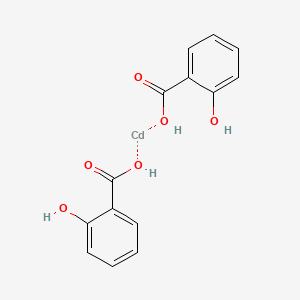
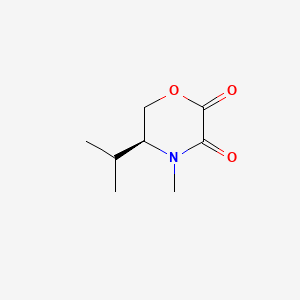
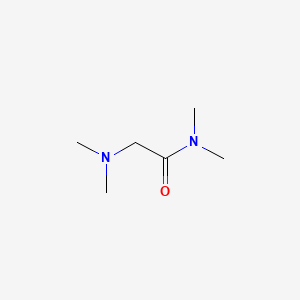

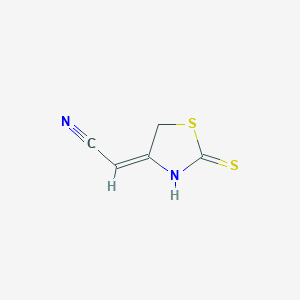
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
